molecular formula C23H27N3O3S B11308723 N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide

N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide

Cat. No.: B11308723
M. Wt: 425.5 g/mol
InChI Key: FESKZVZDCVUZEY-UHFFFAOYSA-N
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Description

N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide is a heterocyclic compound featuring a pyrrole core substituted with a butyl group, two methyl groups, and a 4-methylphenylsulfonyl moiety.

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[1-butyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C23H27N3O3S/c1-5-6-15-26-18(4)17(3)21(30(28,29)20-9-7-16(2)8-10-20)22(26)25-23(27)19-11-13-24-14-12-19/h7-14H,5-6,15H2,1-4H3,(H,25,27)

InChI Key

FESKZVZDCVUZEY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the coupling of the pyridine ring. The reaction conditions often involve the use of polar solvents, such as dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide can be compared to related compounds, such as 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) . Below is a detailed analysis:

Structural Comparison
Feature Target Compound Compound 27
Core Heterocycle Pyrrole ring (1H-pyrrol-2-yl) Pyrazole ring (1H-pyrazol-1-yl)
Sulfonyl Group Attached to 4-methylphenyl Attached to pyridine ring
Carboxamide Group Pyridine-4-carboxamide 4-Chlorophenyl carbamoyl
Alkyl Substituents 1-butyl, 4,5-dimethyl 4-butyl, 3,5-dimethyl

Key Observations :

  • Heterocycle Differences: The pyrrole core in the target compound vs. pyrazole in Compound 27 may influence electronic properties and hydrogen-bonding capacity.
  • Sulfonyl Group Placement : The target compound’s sulfonyl group is linked to a 4-methylphenyl group, whereas Compound 27’s sulfonamide is directly attached to a pyridine ring. This difference could affect solubility and steric hindrance.
  • Carboxamide vs. Carbamoyl : The pyridine-4-carboxamide in the target compound may enhance π-π stacking interactions compared to the 4-chlorophenyl carbamoyl group in Compound 27, which introduces electron-withdrawing chlorine.
Physicochemical and Spectroscopic Properties
Property Compound 27 Hypothetical Target Compound Insights
Melting Point 138–142°C Likely higher due to increased steric bulk
IR Peaks 1726 cm⁻¹ (C=O), 1164 cm⁻¹ (SO₂) Similar C=O and SO₂ peaks expected
1H-NMR Signals δ 7.36 (Ph), 8.96 (H-6 pyrid.) Distinct pyrrole proton signals (δ ~6.5–7.5)

Key Observations :

  • Melting Point : Compound 27’s moderate melting point (138–142°C) reflects its crystalline stability. The target compound’s 4-methylphenylsulfonyl group may increase melting point due to enhanced intermolecular van der Waals forces.
  • Spectroscopy : The absence of pyrazole protons in the target compound would result in distinct NMR signals, particularly in the aromatic region. IR spectra would retain SO₂ and C=O stretches but differ in aromatic C-H vibrations due to substituent effects.

Biological Activity

N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H29N3O4S, with a molecular weight of 475.6 g/mol. Its structure features a pyridine ring substituted with a butyl group and a sulfonyl moiety, which may contribute to its biological activity.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Cell Growth : Studies show that the compound can suppress cell growth in certain cancer cell lines, which may be linked to its ability to alter metabolic pathways.
  • Enhanced Monoclonal Antibody Production : The compound has been found to increase the production of monoclonal antibodies by enhancing cell-specific glucose uptake and ATP levels in cultured cells .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity. It has been observed to:

  • Suppress Tumor Cell Proliferation : The compound effectively inhibited the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.

Immunomodulatory Effects

The compound's role in enhancing monoclonal antibody production highlights its immunomodulatory properties. It appears to:

  • Increase ATP Production : This effect supports higher metabolic activity in immune cells, leading to improved antibody synthesis.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has identified key structural components that enhance biological activity. Notably:

ComponentActivity Level
2,5-DimethylpyrroleMost effective
4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzamideModerate
SuccinimideLow

The presence of the 2,5-dimethylpyrrole moiety is crucial for maximizing the compound's efficacy in promoting cell-specific productivity during monoclonal antibody production .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Monoclonal Antibody Production :
    • A study demonstrated that supplementation with this compound in CHO cell cultures significantly increased monoclonal antibody yields while maintaining cell viability .
  • Cancer Cell Line Studies :
    • In experiments involving various cancer cell lines, the compound showed a dose-dependent inhibition of cell growth, indicating its potential as a chemotherapeutic agent.

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